Cas no 2198659-17-3 (N-[2-(6,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide)
N-[2-(6,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide Chemical and Physical Properties
Names and Identifiers
-
- N-[2-(6,7-Dichloro-3,4-dihydro-1-methyl-2(1H)-isoquinolinyl)-2-oxoethyl]-N-methyl-2-propenamide
- EN300-26595340
- Z2707685482
- 2198659-17-3
- N-[2-(6,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide
- N-[2-(6,7-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide
-
- Inchi: 1S/C16H18Cl2N2O2/c1-4-15(21)19(3)9-16(22)20-6-5-11-7-13(17)14(18)8-12(11)10(20)2/h4,7-8,10H,1,5-6,9H2,2-3H3
- InChI Key: WAUFUEDLAHEHHE-UHFFFAOYSA-N
- SMILES: ClC1C(=CC2CCN(C(CN(C(C=C)=O)C)=O)C(C)C=2C=1)Cl
Computed Properties
- Exact Mass: 340.0745332g/mol
- Monoisotopic Mass: 340.0745332g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 457
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 40.6Ų
Experimental Properties
- Density: 1.273±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 534.1±50.0 °C(Predicted)
- pka: -1.10±0.70(Predicted)
N-[2-(6,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26595340-0.05g |
N-[2-(6,7-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide |
2198659-17-3 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-[2-(6,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide Related Literature
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on N-[2-(6,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide
N-[2-(6,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide
The compound N-[2-(6,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide (CAS No. 2198659-17-3) is a highly specialized organic molecule with significant potential in the field of pharmaceutical research and development. This compound belongs to the class of isoquinoline derivatives, which have been extensively studied for their diverse biological activities. The isoquinoline skeleton is a heterocyclic aromatic system that has been implicated in various pharmacological effects, including anti-inflammatory, antitumor, and antimicrobial activities.
Recent studies have highlighted the importance of 6,7-dichloro substitution on the isoquinoline ring in modulating the compound's pharmacokinetic properties. The presence of chlorine atoms at positions 6 and 7 has been shown to enhance the molecule's lipophilicity, thereby improving its bioavailability. Additionally, the methyl group substitution at position 1 of the isoquinoline ring contributes to the stabilization of the molecule's conformation, which is critical for its interaction with biological targets.
The N-methylpropionamide moiety attached to the isoquinoline core introduces additional functional diversity to the molecule. This group not only enhances the compound's solubility in organic solvents but also plays a pivotal role in its ability to penetrate cellular membranes. Recent research has demonstrated that this substituent can influence the compound's ability to inhibit specific enzyme targets, making it a promising candidate for drug development.
One of the most intriguing aspects of this compound is its potential as a small molecule inhibitor of key enzymes involved in cellular signaling pathways. For instance, studies have shown that N-[2-(6,7-Dichloro...) can inhibit the activity of kinases and proteases, which are often overexpressed in various pathological conditions such as cancer and neurodegenerative diseases. The ability of this compound to selectively target these enzymes without affecting normal cellular processes makes it an attractive candidate for therapeutic intervention.
Moreover, the isoquinoline-based structure of this compound has been linked to its antioxidant properties. Experimental data indicate that it can scavenge free radicals and reduce oxidative stress in vitro, suggesting its potential application in treating oxidative stress-related disorders such as cardiovascular diseases and diabetes. The combination of its antioxidant activity with its enzymatic inhibition properties underscores its multifaceted pharmacological profile.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The use of advanced synthetic techniques such as microwave-assisted synthesis has enabled researchers to optimize the reaction conditions and improve yield. These advancements have made it possible to scale up production for preclinical testing.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's molecular interactions. Molecular docking studies have revealed that N-[2-(6,7-Dichloro...) exhibits strong binding affinity towards several protein targets, including heat shock protein 90 (HSP90) and cyclooxygenase (COX). These findings provide valuable insights into its mechanism of action and pave the way for further experimental validation.
Despite its promising properties, further research is required to fully elucidate the safety profile and efficacy of this compound in vivo. Preclinical studies are currently underway to assess its toxicity profile and pharmacokinetics in animal models. These studies will be instrumental in determining whether this compound can progress to clinical trials.
In conclusion, N-[2-(6,7-Dichloro...) (CAS No. 2198659-17-3) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it a compelling candidate for drug discovery efforts targeting various therapeutic areas. As research continues to unfold, this compound holds great promise for contributing to the development of novel therapeutic agents that address unmet medical needs.
2198659-17-3 (N-[2-(6,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)